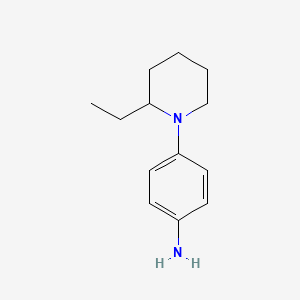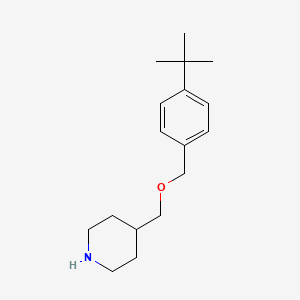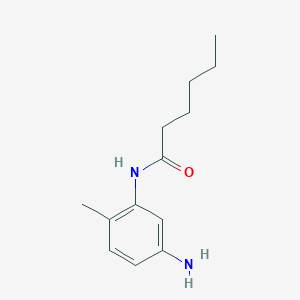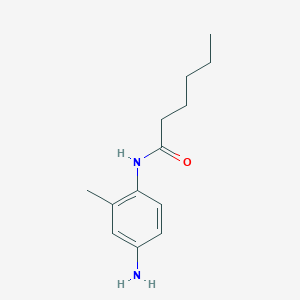![molecular formula C15H16FN B3172374 (4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine CAS No. 946727-06-6](/img/structure/B3172374.png)
(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine
Overview
Description
(4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom, two methyl groups, and a methylamine group attached to a biphenyl structure
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as biphenyls and derivatives . These compounds are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes.
Mode of Action
It’s known that fluoroaromatic compounds, like this one, can undergo biochemical degradation in the presence of various mycorrhizal fungi . The fluorine atom’s high electronegativity and the strength of the carbon-fluorine bond can alter bioavailability and metabolic stability drastically .
Biochemical Pathways
For instance, they can inhibit enzymes involved in glycolysis . Also, they can undergo biochemical degradation to afford products like 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol .
Pharmacokinetics
It’s known that the presence of a fluorine atom can significantly impact a compound’s pharmacokinetic properties, often enhancing metabolic stability and bioavailability .
Result of Action
It’s known that fluoroaromatic compounds can cause cellular apoptosis . Also, the presence of a fluorine atom can drastically alter a compound’s bioavailability and metabolic stability, potentially leading to various cellular effects .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of fluoroaromatic compounds . Also, the presence of dissolved organic matter (DOM) derived from sludge and straw can increase the degradation of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Fluorine and Methyl Groups: The introduction of the fluorine atom and methyl groups can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide, while methylation can be achieved using methyl iodide in the presence of a base.
Attachment of Methylamine Group: The final step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of (4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: A simpler biphenyl derivative with a single fluorine atom.
3,4-Dimethylbiphenyl: A biphenyl derivative with two methyl groups.
4-Methylbiphenyl: A biphenyl derivative with a single methyl group.
Uniqueness
(4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine is unique due to the specific combination of fluorine, methyl, and methylamine groups attached to the biphenyl core
Properties
IUPAC Name |
[5-(3,4-dimethylphenyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-10-3-4-12(7-11(10)2)13-5-6-15(16)14(8-13)9-17/h3-8H,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWRJOZHRNJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218623 | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-06-6 | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172293.png)
![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)


![4-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172329.png)
![4-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3172336.png)
![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)
![4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B3172339.png)


![(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3172355.png)
![(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine](/img/structure/B3172360.png)

![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
